cis-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
CAS No.:
Cat. No.: VC13794774
Molecular Formula: C32H31BrN2O2
Molecular Weight: 555.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H31BrN2O2 |
|---|---|
| Molecular Weight | 555.5 g/mol |
| IUPAC Name | (2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
| Standard InChI | InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30?,32-/m0/s1 |
| Standard InChI Key | QUIJNHUBAXPXFS-AUPVMFHISA-N |
| Isomeric SMILES | CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
| SMILES | CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
| Canonical SMILES | CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound’s molecular formula is , with a molar mass of 555.5 g/mol . Its structure integrates a 6-bromo-2-methoxyquinoline moiety linked to a naphthalen-1-yl group and a phenyl ring via a butan-2-ol backbone substituted with a dimethylamino group (Fig. 1). The stereochemistry at the C1 and C2 positions defines its cis configuration, critical for biological activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.322 g/cm³ | |
| Boiling Point | 702.7°C at 760 mmHg | |
| Flash Point | 378.8°C | |
| LogP | 7.13 | |
| PSA (Polar Surface Area) | 45.59 Ų |
The high lipophilicity (LogP = 7.13) suggests favorable membrane permeability, aligning with its antimycobacterial targeting .
Stereoisomerism
The molecule contains two chiral centers (C1 and C2), yielding four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S) . The cis-(1R,2S) configuration (bedaquiline) exhibits potent ATP synthase inhibition, while other isomers show reduced activity or off-target effects . Patent KR102303635B1 details enantioselective synthesis to isolate the pharmacologically active isomer .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the quinoline, naphthalene, and butanol segments. A representative route from KR102303635B1 includes:
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Quinoline Core Formation: Bromination and methoxylation of a quinoline precursor .
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Stereocontrolled Coupling: Aldol condensation between the quinoline derivative and a naphthalene-containing ketone, using chiral catalysts to enforce the cis-(1R,2S) configuration .
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Dimethylamino Introduction: Alkylation of a secondary amine intermediate .
Critical challenges include minimizing racemization and optimizing yield (reported up to 98% purity in industrial settings) .
Industrial-Scale Production
MolCore and AChemBlock commercialize the compound under ISO-certified conditions, emphasizing reproducibility for API manufacturing . Key process parameters include:
Biological Activity and Mechanism
Antimycobacterial Action
Bedaquiline targets the c subunit of mycobacterial ATP synthase, disrupting proton translocation and energy production . This mechanism is bactericidal against Mycobacterium tuberculosis, including MDR and extensively drug-resistant (XDR) strains .
Table 2: Pharmacodynamic Profile
Resistance Mechanisms
Mutations in atpE (encoding ATP synthase) reduce bedaquiline binding, observed in 5–10% of clinical isolates . Combinatorial therapy with clofazimine or delamanid mitigates resistance .
Pharmacokinetics and Metabolism
Absorption and Distribution
The compound’s lipophilicity facilitates rapid absorption (Tmax = 4–5 hrs) and extensive tissue distribution, particularly in lungs and macrophages . Protein binding exceeds 99.9%, necessitating dose adjustments in hypoalbuminemia .
Metabolic Pathways
Hepatic metabolism via CYP3A4 yields inactive N-desmethyl and hydroxylated metabolites . Co-administration with CYP3A4 inducers (e.g., rifampin) is contraindicated due to reduced efficacy .
Future Perspectives
Novel Analogues
Structural modifications, such as replacing the naphthalene with bicyclic heteroaromatics, aim to enhance potency against resistant strains .
Combination Therapies
Ongoing trials evaluate bedaquiline with pretomanid and linezolid (BPaL regimen), showing 90% cure rates in XDR-TB .
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